Home > Products > Screening Compounds P65144 > N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine - 1803587-75-8

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Catalog Number: EVT-2665470
CAS Number: 1803587-75-8
Molecular Formula: C12H15IN4
Molecular Weight: 342.184
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds have garnered attention due to their potential applications in medicinal chemistry, particularly as inhibitors of various kinases involved in cancer and other diseases. The presence of the iodine atom at the third position and the cyclohexyl group enhances its biological activity and stability.

Source

The compound is synthesized through various organic reactions involving imidazo[1,2-b]pyridazine derivatives. Research articles and patents provide insights into its synthesis methods and biological activities, highlighting its potential in drug development.

Classification

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine can be classified as:

  • Heterocyclic compound: Contains a ring structure with atoms of at least two different elements.
  • Pyridazine derivative: A type of diazine where two nitrogen atoms are part of a six-membered ring.
  • Potential pharmaceutical agent: Investigated for its role in inhibiting specific kinases related to cancer.
Synthesis Analysis

Methods

The synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine typically involves several steps, including halogenation and cyclization reactions. Key methods include:

  1. Halogenation: The introduction of iodine at the third position can be achieved through electrophilic aromatic substitution or direct iodination.
  2. Cyclization: This may involve the condensation of appropriate precursors such as 3-amino derivatives with cyclic ketones or aldehydes.
  3. Purification: The final product is often purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

Technical Details

For instance, one method involves starting with 6-chloroimidazo[1,2-b]pyridazine and treating it with sodium iodide in a suitable solvent under reflux conditions to achieve iodination at the C3 position. Subsequent reactions introduce the cyclohexyl group via nucleophilic substitution.

Molecular Structure Analysis

Structure

The molecular formula for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is C13_{13}H15_{15}I1_{1}N4_{4}. The structure consists of:

  • An imidazo[1,2-b]pyridazine core.
  • A cyclohexyl substituent at the nitrogen atom.
  • An iodine atom at the third carbon position.

Data

The compound's structural data can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon environments.
  • Mass Spectrometry (MS): Confirms molecular weight and structure.
  • X-ray Crystallography: Offers precise three-dimensional structural data.
Chemical Reactions Analysis

Reactions

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions:

  1. Substitution Reactions: The iodine atom can be replaced by other nucleophiles, enhancing its versatility in synthesis.
  2. Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form more complex structures.

Technical Details

For example, treatment with a boronic acid under palladium catalysis can yield biaryl compounds, which are significant in medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for compounds like N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine typically involves:

  1. Kinase Inhibition: The compound may act as an inhibitor for specific kinases like FLT3 (Fms-related tyrosine kinase 3), which is implicated in acute myeloid leukemia.
  2. Binding Affinity: The structural features allow for effective binding to the ATP-binding site of kinases, disrupting their activity.

Data

Studies indicate that modifications on the imidazo[1,2-b]pyridazine scaffold significantly affect binding affinity and inhibitory potency against target kinases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are generally reported in the range of 150–200 °C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but may have limited water solubility.
  • Stability: The presence of iodine contributes to stability under various conditions but may also make it susceptible to reduction reactions.

Relevant Data or Analyses

Quantitative analyses using chromatographic methods confirm purity levels above 95% for synthesized compounds.

Applications

Scientific Uses

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine has potential applications in:

  1. Drug Development: As a lead compound for developing new anticancer agents targeting specific kinases.
  2. Biochemical Research: Useful in studying kinase signaling pathways and their roles in cellular processes.
  3. Pharmacology: Investigated for its pharmacokinetic properties and therapeutic efficacy in preclinical studies.
Introduction to Imidazo[1,2-b]pyridazine Scaffolds in Medicinal Chemistry

Historical Context of Imidazo[1,2-b]pyridazine Derivatives in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold emerged as a privileged structure in medicinal chemistry following the clinical success of the kinase inhibitor ponatinib, which ignited intensive exploration of this heterocyclic system [1]. Early derivatives, first synthesized in the 1960s, exhibited modest bioactivities, but systematic optimization over decades revealed their potential for selective target modulation. By the 2010s, imidazo[1,2-b]pyridazines had advanced into clinical candidates across therapeutic areas, including oncology, infectious diseases, and central nervous system disorders [1] [6]. This evolution was facilitated by the scaffold’s synthetic versatility, allowing regioselective modifications at positions C-3, N-6, C-7, and C-8. Landmark studies demonstrated that 3,6-disubstituted derivatives, such as the TAK1 inhibitor compound 26 (IC₅₀ = 55 nM), achieved nanomolar-level potency against disease-relevant kinases through strategic substitutions [7]. The scaffold’s renaissance underscores its capacity to address emerging drug discovery challenges, including kinase resistance mutations and undruggable targets.

Structural and Functional Significance of Substitution Patterns in Imidazo[1,2-b]pyridazines

The bioactivity of imidazo[1,2-b]pyridazines is exquisitely sensitive to substitution patterns, with each position conferring distinct pharmacodynamic and pharmacokinetic properties:

  • Position 3 (C-3): Halogenation (e.g., iodine) enhances electrophilicity for cross-coupling reactions and influences hydrophobic pocket binding. Iodine’s steric bulk and electron-withdrawing properties modulate electron density in the fused ring system, enhancing interactions with nucleophilic residues in target proteins like kinases [1] [4].
  • Position 6 (N-6): Secondary amines, particularly N-cyclohexyl, improve solubility and confer three-dimensionality to the molecule. The cyclohexyl group engages in van der Waals interactions with allosteric kinase pockets, while its chair–chair inversion dynamics enable adaptation to conformational shifts in protein targets [5] [7].
  • Position 2/8: Methyl or methoxy groups at C-2 can block metabolic hotspots or alter hydrogen-bonding networks. For example, C-2 methylation in DYRK1A inhibitors reduced off-target effects by disrupting non-productive interactions with Ala-107 [7].

Table 1: Impact of Substituents on Imidazo[1,2-b]pyridazine Bioactivity

PositionSubstituentKey Functional RolesRepresentative Activity
3Iodo- Electrophile for Suzuki couplings- Enhances hydrophobic binding- Modulates π-stacking32 nM IC₅₀ against PfCLK1 [6]
6N-Cyclohexylamine- Torsional flexibility for pocket adaptation- Improved membrane permeability- Reduced CYP inhibitionGI₅₀ = 30 nM in myeloma cells [7]
3,6Iodo + N-Cyclohexyl- Synergistic target affinity- Balanced log P (2.5–4.0)55 nM IC₅₀ against TAK1 [7]

These principles rationalize the design of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, where iodine and cyclohexylamine operate cooperatively to optimize target engagement. Molecular modeling confirms the iodine atom’s orbital overlap with kinase hinge regions (e.g., TAK1 Lys-63), while the cyclohexyl group occupies adjacent hydrophobic subpockets [7].

Role of N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine in Targeted Therapy Development

This compound exemplifies a strategic intermediate in precision oncology and anti-infective drug discovery. Its synthetic utility is twofold:

  • Iodine as a Versatile Synthetic Handle: The C-3 iodine enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to install aryl, heteroaryl, or alkynyl groups, rapidly generating diverse libraries for kinase screening [4] [7]. This approach expedited the discovery of TAK1 inhibitors, where boronic acid coupling generated analogs with 30 nM potency against multiple myeloma cells [7].
  • Cyclohexylamine for Target Selectivity: The N-cyclohexyl moiety confers a 10-fold selectivity boost for TAK1 over structurally related kinases (e.g., MAP3K7) by exploiting steric differences in the back pocket [7]. Docking simulations illustrate cyclohexyl’s contacts with Leu-108 and Val-38, residues divergent among kinase families.

Synthetic Route to N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Step 1: 3,6-Diiodoimidazo[1,2-b]pyridazine + Cyclohexylamine → N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine  Conditions: K₂CO₃, DMSO, 80°C, 12 h (SNAr reaction at C-6)  [4] [7]  Yield: 70–85%  

Emerging applications span:

  • Antimycobacterial Agents: 3-Methoxy-2-phenyl analogs show sub-μM activity against Mycobacterium tuberculosis, validating the scaffold’s versatility beyond kinase inhibition [2].
  • Antifungal Therapeutics: Derivatives exhibit efficacy against eumycetoma pathogens (e.g., Madurella mycetomatis), addressing neglected tropical diseases [3].
  • Kinase Probe Development: The compound enables rapid generation of covalent inhibitors via iodine–acrylamide exchange, targeting cysteine-rich kinases like BTK [1].

Properties

CAS Number

1803587-75-8

Product Name

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

IUPAC Name

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C12H15IN4

Molecular Weight

342.184

InChI

InChI=1S/C12H15IN4/c13-10-8-14-12-7-6-11(16-17(10)12)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)

InChI Key

WEMQBJAUHAFDIA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NN3C(=NC=C3I)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.